molecular formula C10H11ClN2O B8410635 5-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

5-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B8410635
M. Wt: 210.66 g/mol
InChI Key: DQIFOZOCQYCNKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is a useful research compound. Its molecular formula is C10H11ClN2O and its molecular weight is 210.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

5-chloro-3,3-dimethyl-1,4-dihydroquinoxalin-2-one

InChI

InChI=1S/C10H11ClN2O/c1-10(2)9(14)12-7-5-3-4-6(11)8(7)13-10/h3-5,13H,1-2H3,(H,12,14)

InChI Key

DQIFOZOCQYCNKK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC2=C(N1)C(=CC=C2)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Aqueous titanium trichloride (20%, 375 ml) is added dropwise over 15 min to a mixture of N-(6-chloro-2-nitrophenyl)-2-methylalanine methyl ester (XI, EXAMPLE 15, 15.7 g), sodium acetate (268 g), methanol (339 ml) and water (174 ml) at 20°-25°. After stirring for 3 hr at 20°-25°, addition of 950 ml of aqueous sodium bicarbonate, extraction with ethyl acetate several times, stirring with magnesium sulfate and concentration gives the title compound; mp 153°-156°; IR (mineral oil) 3369, 2954, 2924, 2856, 1680, 1594, 1489, 1470, 1450, 1381, 1368, 1357, 1300 and 764 cm-1 ; NMR (CDCl3) 8.25, 6.98, 6.70, 6.6-6.7, 4.25 and 1.45 δ; MS (FAB) m/z 210 and 195.
Quantity
950 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-(6-chloro-2-nitrophenyl)-2-methylalanine methyl ester
Quantity
15.7 g
Type
reactant
Reaction Step Three
Quantity
268 g
Type
reactant
Reaction Step Three
Quantity
375 mL
Type
catalyst
Reaction Step Three
Name
Quantity
174 mL
Type
solvent
Reaction Step Three
Quantity
339 mL
Type
solvent
Reaction Step Three

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